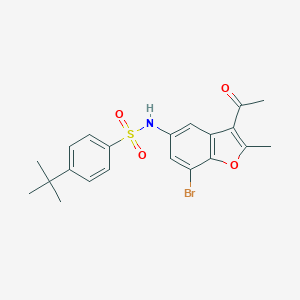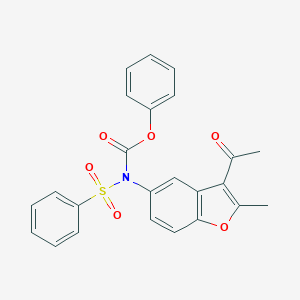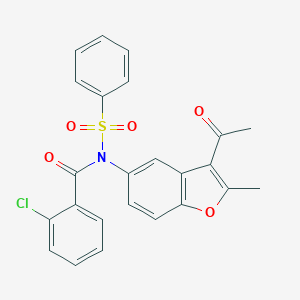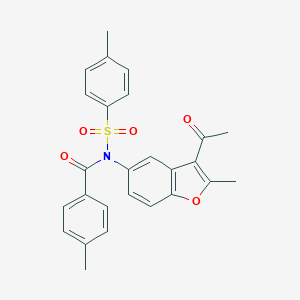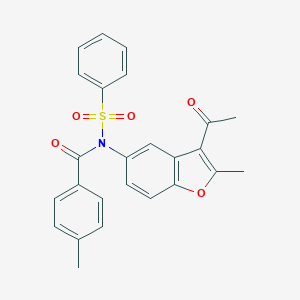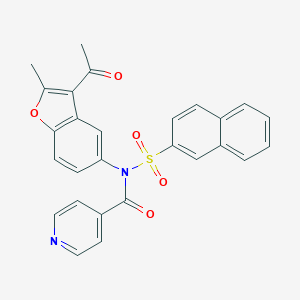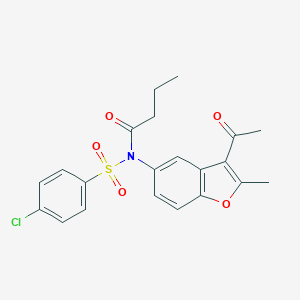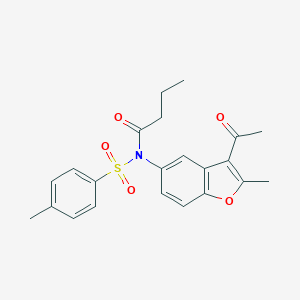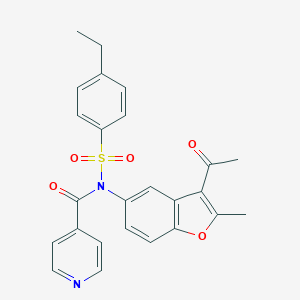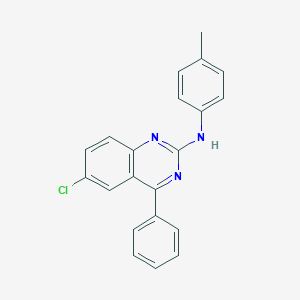
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a chemical compound that belongs to the quinazoline family. This compound has gained significant attention due to its potential use in various scientific research applications.
Applications De Recherche Scientifique
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine has been found to have potential applications in various scientific research fields. One of the significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death process.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is not fully understood. However, studies have shown that this compound targets the signaling pathways that are involved in cancer cell growth and survival. It has been found to inhibit the activity of certain enzymes and proteins that are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine in lab experiments is its potential use in cancer research. This compound has been found to have anti-cancer properties and can be used to study the mechanisms involved in cancer cell growth and survival. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Orientations Futures
There are several future directions for the use of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine in scientific research. One of the significant future directions is the development of more potent and selective analogs of this compound. Additionally, this compound can be used to study the mechanisms involved in the development of drug resistance in cancer cells. Furthermore, this compound can be used in combination with other anti-cancer drugs to enhance their efficacy. Finally, this compound can be used to study the potential use of quinazoline derivatives in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a chemical compound that has potential applications in various scientific research fields. This compound has been found to have anti-cancer properties and can be used to study the mechanisms involved in cancer cell growth and survival. However, more research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine can be achieved through various methods. One of the commonly used methods involves the reaction of 4-methylacetophenone, 2-aminobenzoic acid, and 4-chlorobenzaldehyde in the presence of a catalyst. The reaction mixture is then subjected to reflux and purified by column chromatography to obtain the desired product.
Propriétés
IUPAC Name |
6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3/c1-14-7-10-17(11-8-14)23-21-24-19-12-9-16(22)13-18(19)20(25-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKIFCWYSJVFOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

